molecular formula C25H25FN8O2 B2856590 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide CAS No. 1334374-65-0

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide

Cat. No. B2856590
CAS RN: 1334374-65-0
M. Wt: 488.527
InChI Key: DPVNBPHJZQAGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H25FN8O2 and its molecular weight is 488.527. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Drug Discovery

A notable application in scientific research for compounds similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide involves the design and synthesis of novel molecules with potential therapeutic properties. For instance, thiazole-aminopiperidine hybrid analogues have been designed as Mycobacterium tuberculosis GyrB inhibitors, showcasing the compound's relevance in the development of new antituberculosis agents. Such compounds are evaluated for their in vitro activity, demonstrating promising results against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating their potential as therapeutic agents against tuberculosis without significant cytotoxicity (V. U. Jeankumar et al., 2013).

Anticancer and Anti-inflammatory Agents

Another significant area of application includes the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the compound's utility in developing treatments for cancer and inflammation. These derivatives, synthesized through a variety of chemical reactions, have been screened for cytotoxic (e.g., HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, with structure-activity relationships providing insights into their potential as therapeutic agents (A. Rahmouni et al., 2016).

Antiviral Drug Discovery

The compound's structural framework also finds relevance in antiviral drug discovery, as demonstrated by the exploration of various heterocyclic compounds in the search for new antiviral agents. The intricate balance between the compound's structural features and its biological activities offers valuable insights into the development of novel therapeutics for a range of viral infections, underscoring the importance of heterocyclic chemistry in antiviral research (Erik De Clercq, 2009).

properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN8O2/c26-20-6-4-18(5-7-20)21-8-9-24(35)34(31-21)14-11-27-25(36)19-3-1-12-32(16-19)22-15-23(29-17-28-22)33-13-2-10-30-33/h2,4-10,13,15,17,19H,1,3,11-12,14,16H2,(H,27,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVNBPHJZQAGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide

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